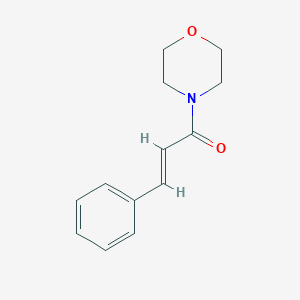

4-Cinnamoylmorpholine

Descripción general

Descripción

4-Cinnamoylmorpholine is a chemical compound that has been used in various chemical reactions . It is also known as Morpholine, 4-(1-oxo-3-phenyl-2-propenyl)- or N-(3-Phenylpropenoyl)morpholine .

Synthesis Analysis

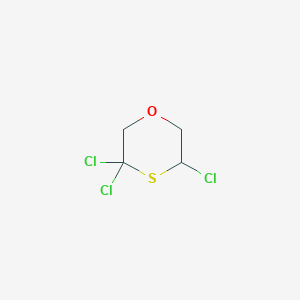

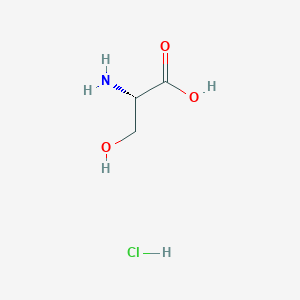

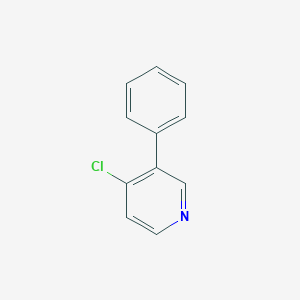

The synthesis of 4-Cinnamoylmorpholine involves the reaction of cinnamoylmorpholine-4-sulfonyl chloride with the appropriate amino acid in a water-THF-triethylamine medium . This yields the desired cinnamoylmorpholine-4-sulfonylamino acids . The synthesis of cinnamoylmorpholine-4-sulfonylamino acid methyl esters is carried out by treating cinnamoylmorpholine-4-sulfonylamino acids with methanol and thionyl chloride at -10°C .Chemical Reactions Analysis

4-Cinnamoylmorpholine has been involved in several chemical reactions. For instance, it has been used in the preparation of cinnamoylmorpholine-4-sulfonyldipeptide methyl esters . The reaction involves the appropriate amino acid methyl ester hydrochloride reacting with cinnamoylmorpholine-4-sulfonylamino acids in a THF-Et3N medium using the dicyclohexylcarbonmide (DCC) method .Aplicaciones Científicas De Investigación

Anticancer Potential : Cinnamic acid derivatives, including compounds related to 4-Cinnamoylmorpholine, have shown significant anticancer properties. These derivatives have been underutilized in medical research despite their rich medicinal tradition dating back to 1905. Recent attention has been focused on various cinnamoyl derivatives and their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Physiological Functions : Cinnamic acid, a related compound, has multiple physiological functions, including antioxidant, antimicrobial, and anti-cancer activities. Its low toxicity and these properties make it widely used in the food and cosmetic industries (Skalková & Csomorová, 2016).

Antioxidant and Anticancer Agents : Novel cinnamic acid derivatives were synthesized and evaluated for antioxidant, anti-inflammatory, and cytotoxic properties. These compounds have shown very good activity in different antioxidant assays, although their antitumor activity was generally low, with some exceptions (Pontiki et al., 2014).

Pharmaceutical and Organic Applications : Cinnamic acid derivatives have numerous potential applications in fields such as pharmacy and as organic “building blocks”. The Verley-Doebner modification is an efficient method for the preparation of these derivatives, especially those with electron-donating substituents (Hoai et al., 2018).

Biosynthesis of Medicinal Compounds : Research on phenylalanine ammonia-lyase and cinnamate 4-hydroxylase from Lycoris radiata, a plant producing the Alzheimer's drug galanthamine, shows that these enzymes are involved in the biosynthesis of medically important compounds (Li et al., 2018).

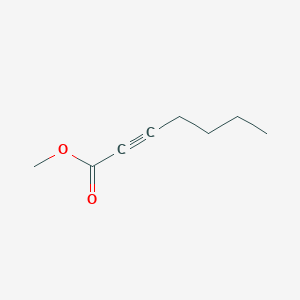

UV Filters and Cosmetic Applications : Cinnamoyl esters, related to 4-Cinnamoylmorpholine, are used as organic ultraviolet (UV) filters in sunscreens and cosmetic formulations. These are produced through enzymatic synthesis to meet the demand for natural products (Patil, Dev, & Nag, 2011).

Tyrosinase Inhibition : Para-substituted cinnamic acid derivatives have inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This finding lays the foundation for their utilization in designing novel tyrosinase inhibitors (Cui et al., 2017).

Neuroprotective Activity : Cinnabarinic acid, a metabolite of the kynurenine pathway related to cinnamic acids, activates type 4 metabotropic glutamate receptors and is endowed with neuroprotective activity (Fazio et al., 2012).

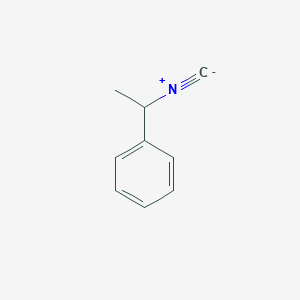

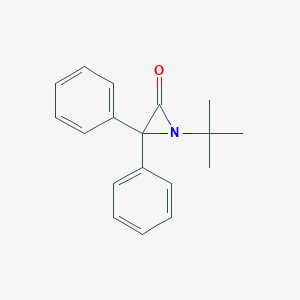

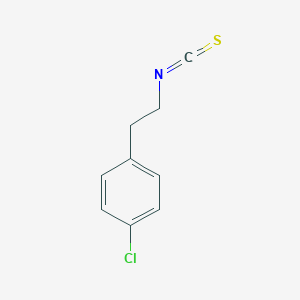

Synthetic Applications : tert-Butyl cinnamates, similar in structure to 4-Cinnamoylmorpholine, have been used in aziridination reactions, demonstrating their utility as versatile synthetic building blocks (Armstrong & Ferguson, 2012).

Lignin Production and Plant Growth : Cinnamic acid affects seed germination and plant root growth by influencing lignin production and metabolic processes in plants (Salvador et al., 2013).

Catalytic Applications in Organic Synthesis : 4-Aminomorpholine has been used as a catalyst for various arylations, indicating the potential of morpholine derivatives in organic synthesis (Shaaban et al., 2015).

Inhibition of Soybean Root Growth : Exogenously applied cinnamic acid inhibits soybean root growth, indicating its influence on plant physiology and potential application in agriculture (Salvador et al., 2013).

Propiedades

IUPAC Name |

(E)-1-morpholin-4-yl-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-8-10-16-11-9-14)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXICCPYRMWRPMS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Cinnamoylmorpholine | |

CAS RN |

16619-19-5, 21497-11-0 | |

| Record name | Morpholine, 4-cinnamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016619195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnamoylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-oxo-3-phenylallyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-oxo-3-phenylallyl)morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU9B2LGP52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

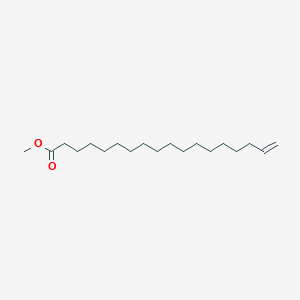

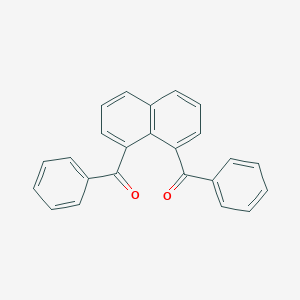

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)